molecular formula C16H18O3 B293346 6-allyl-3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

6-allyl-3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Cat. No. B293346
M. Wt: 258.31 g/mol
InChI Key: SWFUDQLNWZGPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-allyl-3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one, also known as Scopoletin, is a natural compound found in many plants, including Artemisia capillaris, Eryngium foetidum, and Morinda citrifolia. It has been widely studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial effects.

Mechanism of Action

The exact mechanism of action of 6-allyl-3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a protein complex that plays a key role in regulating the immune response and inflammation. 6-allyl-3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one also appears to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
6-allyl-3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, 6-allyl-3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Advantages and Limitations for Lab Experiments

One advantage of using 6-allyl-3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Additionally, 6-allyl-3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has been extensively studied, and its potential therapeutic applications have been well-established. However, one limitation of using 6-allyl-3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are many potential future directions for research on 6-allyl-3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one. One area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 6-allyl-3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has been found to have anticancer properties, and further research could explore its potential as a cancer treatment. Other potential areas of research include its effects on neurological disorders, such as Alzheimer's disease, and its potential as an antimicrobial agent.

Synthesis Methods

6-allyl-3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one can be synthesized through various methods, including extraction from natural sources or chemical synthesis. One common method involves the reaction of coumarin with allyl bromide and ethyl bromide in the presence of a base, followed by hydroxylation with potassium permanganate.

Scientific Research Applications

6-allyl-3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. It also has antioxidant properties, which can protect cells from oxidative damage. Additionally, 6-allyl-3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has been found to have antimicrobial effects against a variety of bacteria and fungi.

properties

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

3-ethyl-7-hydroxy-4,8-dimethyl-6-prop-2-enylchromen-2-one

InChI

InChI=1S/C16H18O3/c1-5-7-11-8-13-9(3)12(6-2)16(18)19-15(13)10(4)14(11)17/h5,8,17H,1,6-7H2,2-4H3

InChI Key

SWFUDQLNWZGPGX-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC(=C(C(=C2OC1=O)C)O)CC=C)C

Canonical SMILES

CCC1=C(C2=C(C(=C(C(=C2)CC=C)O)C)OC1=O)C

Origin of Product

United States

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